molecular formula C20H22N4O6S2 B2501166 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851987-97-8

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2501166
CAS No.: 851987-97-8
M. Wt: 478.54
InChI Key: VVRZHBNOUFTAEK-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Disposition Insights

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide and its related compounds have been a subject of intense research, particularly focusing on their metabolic pathways and disposition in biological systems. For instance, in a study on SB-649868 , a related compound, it was found that after oral administration, the drug underwent extensive metabolism, with the principal route being oxidation of the benzofuran ring. The principal metabolite was observed in excreta, representing at least 12% of the administered dose across urine and feces. This indicates a high metabolic transformation of the compound, suggesting similar behavior might be expected from structurally related compounds like this compound (Renzulli et al., 2011).

Cellular Proliferation Insights

Another area of interest is the use of compounds structurally related to this compound in evaluating cellular proliferation in tumors. A study assessing the safety and dosimetry of 18F-ISO-1 , a cellular proliferative marker, in human subjects with malignant neoplasms, showed that the compound's uptake correlated significantly with the tumor proliferation marker Ki-67. This suggests that compounds structurally similar to this compound could potentially be used in imaging tumor proliferation (Dehdashti et al., 2013).

Antidepressant and Anticonvulsant Insights

Furthermore, research on benzo[d]thiazol derivatives, closely related to the chemical structure of this compound, has shown promising antidepressant and anticonvulsant effects. In particular, certain derivatives displayed significant decreases in immobility duration in a forced swimming test, indicating antidepressant activity. Additionally, some compounds showed high anticonvulsant effects in a maximal electroshock seizure test, comparable to those of established anticonvulsant drugs. This suggests the potential for this compound and its related compounds to act as antidepressant or anticonvulsant agents (Qing‐Hao Jin et al., 2019).

Mast Cell-Mediated Allergic Inflammation Insights

Lastly, a study on SG-HQ2, a synthetic analogue of gallic acid closely related to this compound, indicated its efficacy in inhibiting mast cell-mediated allergic inflammation. The compound was found to attenuate histamine release and significantly diminish the expression of pro-inflammatory cytokines in activated mast cells. This highlights the potential therapeutic application of this compound in treating allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (I. Je et al., 2015).

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-28-15-7-8-16(29-2)18-17(15)21-20(31-18)23-22-19(25)13-3-5-14(6-4-13)32(26,27)24-9-11-30-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRZHBNOUFTAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.